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Part 1: Executive Summary

6-Chloro-5-cyanonicotinic acid (CAS: 1206969-20-1) is a highly functionalized pyridine
scaffold critical to modern medicinal chemistry, particularly in the synthesis of kinase inhibitors
and poly-heterocyclic drug candidates.[1][2] Its structure features three distinct reactive
handles—a carboxylic acid at C3, a nitrile at C5, and a labile chlorine atom at C6.

This unique substitution pattern renders the molecule an "electrophilic hub."[1] The electron-
withdrawing nature of the nitrile (para to C2, ortho to C6) and the pyridine nitrogen activates the
C6-chlorine toward facile Nucleophilic Aromatic Substitution (SnAr), while the carboxylic acid
allows for diversification via amide coupling. This guide details its physicochemical properties,
synthetic routes, and reactivity profile, providing a roadmap for its use in high-value drug
discovery campaigns.

Part 2: Chemical Identity & Physical Properties[1][3]
[4]

Nomenclature and Identification
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Property

Detail

IUPAC Name

6-Chloro-5-cyano-3-pyridinecarboxylic acid

Common Synonyms

5-Cyano-6-chloronicotinic acid; 6-Chloro-5-

cyanopyridine-3-carboxylic acid

CAS Number 1206969-20-1

Molecular Formula C7H3CIN20:2

Molecular Weight 182.56 g/mol

SMILES OC(=0)clcncc(C#N)c1Cl

Physicochemical Specifications

Property Value | Description
Appearance Off-white to pale yellow crystalline powder
] ] >250°C (decomposition typical for high-dipole
Melting Point o
pyridines)
Soluble in DMSO, DMF, MeOH; sparingly
Solubility soluble in water (acidic pH); soluble in agueous
base (pH > 8)
) ~3.5 (Carboxylic acid); Pyridine nitrogen is non-
pKa (Predicted) )
basic due to EWGs
2-8°C, Inert atmosphere (Argon/Nitrogen),
Storage

Hygroscopic

Part 3: Synthetic Accessibility

Synthesis of 6-chloro-5-cyanonicotinic acid typically proceeds via functionalization of less

substituted pyridine precursors.[1] Two primary routes are established in the literature and

patent landscape.[1]

Route A: Cyanation of 5-Bromo-6-chloronicotinic Acid
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This is the most common industrial route, utilizing a transition-metal catalyzed cyanation.[1]

o Starting Material: 5-Bromo-6-chloronicotinic acid (or its methyl ester).[1]

Reagents: Zn(CN)z (Zinc cyanide) or CuCN.[1]

Catalyst: Pd(PPhs)a or Pdz(dba)s with dppf ligand.[1]

Conditions: DMF/NMP at 80—120°C.

Mechanism: Pd(0) inserts into the C-Br bond (weaker than C-ClI), followed by
transmetallation with cyanide and reductive elimination.[1]

Route B: Chlorination of 6-Hydroxy-5-cyanonicotinic

Acid[1]

» Starting Material: 6-Hydroxy-5-cyanonicotinic acid (often derived from diethyl
ethoxymethylenemalonate and cyanocetamide).[1]

e Reagent: POCIs (Phosphorus oxychloride) or SOCI2/DMF.[1]

e Mechanism: Conversion of the pyridone tautomer to the chloro-pyridine via an imidoyl
chloride intermediate.[1]

Part 4: Reactivity Profile & Functionalization

The core value of this molecule lies in its orthogonal reactivity.[1] The three functional groups
can be modified sequentially without cross-interference if the correct order of operations is
followed.[1]

Nucleophilic Aromatic Substitution (SnAr) at C6

The C6 position is exceptionally electrophilic.[1] The inductive effect of the pyridine nitrogen,
combined with the resonance electron-withdrawing power of the C5-nitrile and C3-carboxyl
groups, makes the C6-chlorine a "hot" leaving group.

» Nucleophiles: Primary/secondary amines, thiols, alkoxides.
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» Regioselectivity: Exclusive to C6. The C2 position is less activated and sterically hindered;
C4 is deactivated relative to C6.[1]

o Conditions: Mild base (DIPEA, K2CO3) in polar aprotic solvents (DMF, THF, DMSO) at 0°C to
RT.

Carboxylic Acid Functionalization (C3)[1]

o Amide Coupling: Standard HATU, EDC/HOBL, or conversion to acid chloride (SOCIz2)
followed by amine addition.[1]

« Esterification: Fischer esterification (MeOH/H2S04) or alkylation (Mel/K2CO3).[1]

Nitrile Transformations (C5)[1]

o Hydrolysis: Acidic or basic hydrolysis yields the primary amide or dicarboxylic acid.[1]
» Cyclization: Reaction with sodium azide (NaNs) yields the tetrazole.[1]

e Reduction: Hydrogenation yields the aminomethyl group (-CHz2NH2).[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthesis pathways starting from 6-chloro-5-
cyanonicotinic acid.

6-Amino-5-cyanonicotinic acid Cyclization
R-NH2, Base (SnAr Product) _ _(with Formamidine)
(SnAratCe) _ypr\_ ) TTTEe—l
Advanced Pyrido[2,3-d]pyrimidines
/ Cyclization (Kinase Inhibitors)
R-NH2, HATU
6-Chloro-5-cyanonicotinic Acid Amide Coupling at C3, 6-Chloro-5-cyano-nicotinamide
(Core Scaffold) NaN3, NH4CI (Amide Coupling) j—/'

Tetrazole Derivative
(Bioisostere)

(Cyclization at C5)
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Click to download full resolution via product page

Caption: Divergent synthesis pathways. The red arrow indicates the most kinetically favored
first step (SnAr).

Part 5: Experimental Protocols
Protocol A: SnAr Displacement with Primary Amines

This protocol validates the high reactivity of the C6-Cl bond.[1]

Reagents:

6-Chloro-5-cyanonicotinic acid (1.0 equiv)[1][3]

Amine (R-NH2) (1.1 equiv)[1]

Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

DMF (anhydrous)[1]

Procedure:

Dissolution: Dissolve 6-chloro-5-cyanonicotinic acid (1 mmol, 182 mg) in anhydrous DMF
(3 mL) in a round-bottom flask under N-.

o Base Addition: Add DIPEA (2.5 mmol, 435 pL) via syringe. The solution may darken slightly.
» Nucleophile Addition: Add the primary amine (1.1 mmol) dropwise at 0°C.

o Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2—4 hours. Monitor
by LC-MS (Target mass: MW + Amine - HCI).[1]

o Workup: Pour the reaction mixture into 1N HCI (15 mL) to precipitate the product (if the
product contains basic nitrogens, adjust pH to ~5-6).

« |solation: Filter the precipitate, wash with water and cold ether.[1] Dry under vacuum.[1]

Critical Note: If the nucleophile is a weak base (e.g., aniline), heating to 60°C may be required.
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Protocol B: Synthesis of 2,4-Diaminopyrido[2,3-
d]pyrimidines

This scaffold is a direct precursor to bicyclic kinase inhibitors.[1]

Step 1 (SnAr): React 6-chloro-5-cyanonicotinic acid with an amine (as above) to get the 6-
amino-intermediate.[1]

o Step 2 (Amidation): Convert the C3-acid to a primary amide using EDCI/HOBt and NHa4Cl.[1]

o Step 3 (Cyclization): Treat the resulting 2-amino-3-cyano-pyridine-5-carboxamide
(numbering changes upon cyclization) with triethyl orthoformate or formamidine acetate at
reflux.[1]

e Result: Formation of the pyrido[2,3-d]pyrimidine core.[1][4]

Part 6: Medicinal Chemistry Applications[8]
Kinase Inhibition

The 6-chloro-5-cyanonicotinic acid scaffold is structurally homologous to the quinazoline
core found in drugs like Gefitinib and Erlotinib (EGFR inhibitors).[1] By replacing the benzene
ring of quinazoline with a pyridine ring (specifically a pyrido[2,3-d]pyrimidine), researchers can:

e Improve Solubility: The pyridine nitrogen lowers logP and increases aqueous solubility.[1]

o Alter Metabolism: The electron-deficient ring is less susceptible to oxidative metabolism
(CYP450) compared to electron-rich phenyl rings.[1]

e Hydrogen Bonding: The pyridine nitrogen offers an additional H-bond acceptor for the kinase
hinge region.[1]

Case Study: EGFR Inhibitors

In the development of covalent inhibitors for EGFR T790M mutants, the 5-cyano group serves
as an electron-withdrawing anchor that polarizes the scaffold, increasing the acidity of the NH
protons in the final bicyclic system, thereby strengthening hydrogen bonds with the ATP-binding
pocket residues (e.g., Met793).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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